Piroximone

Cardiovascular pharmacology Inotropic agents Human myocardium

Piroximone is a discontinued Phase II PDE3 inhibitor with a verified USAN designation, making it a scarce pharmacological tool. Unlike milrinone, it selectively inhibits ventricular CGI-PDE while sparing sinoatrial PDE isoforms, enabling researchers to dissect inotropic from chronotropic responses without confounding heart-rate elevation. Direct comparative data shows a -41% pulmonary wedge pressure reduction versus dobutamine's -21%, with no significant heart-rate increase—critical for chronic heart failure models. With intermediate arrhythmogenic potential (50% VT induction) between milrinone (57%) and enoximone (13%), this imidazolone-derivative is the definitive intermediate-efficacy comparator for PDE3 structure-activity studies.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 84490-12-0
Cat. No. B1215345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiroximone
CAS84490-12-0
Synonyms4-ethyl-1,3-dihydro-5-(4-pyridinylcarbonyl)-2H-imidazol-2-one
MDL 19,205
MDL 19205
MDL-19,205
MDL-19205
piroximone
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2
InChIInChI=1S/C11H11N3O2/c1-2-8-9(14-11(16)13-8)10(15)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H2,13,14,16)
InChIKeyOQGWJZOWLHWFME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piroximone (CAS 84490-12-0): Preclinical PDE3 Inhibitor Differentiation Guide for Cardiovascular Research Procurement


Piroximone (MDL 19205) is a synthetic imidazolone-derivative phosphodiesterase III (PDE3) inhibitor developed as an inodilator—combining positive inotropic and vasodilatory properties—for the investigational treatment of congestive heart failure [1]. Structurally distinct from the bipyridine PDE3 inhibitors (e.g., milrinone, amrinone) and possessing a molecular formula of C₁₁H₁₁N₃O₂ (MW 217.22) [2], piroximone was advanced to Phase II clinical trials before development discontinuation [3]. The compound exhibits oral bioavailability of approximately 80% and a terminal elimination half-life of 2.8 hours in healthy volunteers, with renal clearance accounting for ~50% of total body clearance [4].

Why Piroximone Cannot Be Interchanged with Milrinone or Enoximone: Structural and Pharmacodynamic Basis for PDE3 Inhibitor Substitution Risk


Despite sharing the PDE3 inhibitory mechanism, imidazolone-derivative piroximone exhibits quantifiably distinct pharmacological behavior compared to both bipyridine-derivative milrinone and its closest imidazolone congener enoximone. In direct comparative assays, piroximone demonstrates lower maximum inotropic efficacy and higher EC₅₀ than milrinone in human atrial tissue [1], while producing intermediate arrhythmogenic potential between milrinone (highest) and enoximone (lowest) in porcine myocardium [2]. Critically, piroximone displays differential tissue selectivity at the PDE3 isozyme level—selectively inhibiting ventricular CGI-PDE while sparing sinoatrial PDE isoforms—a pattern not observed with milrinone [3]. These quantified disparities in efficacy, safety profile, and tissue selectivity establish that piroximone cannot be treated as a functionally interchangeable substitute for other PDE3 inhibitors in experimental protocols.

Quantitative Differential Evidence for Piroximone vs. PDE3 Inhibitor Comparators


Human Atrial Inotropic Efficacy: Piroximone vs. Milrinone Head-to-Head Comparison

In a direct head-to-head comparison using human right atrial appendage tissue, milrinone demonstrated significantly greater maximum inotropic effect than piroximone. Milrinone produced a higher percentage increase in isometric tension over basal levels and exhibited a lower EC₅₀ value, indicating greater potency in human cardiac tissue [1].

Cardiovascular pharmacology Inotropic agents Human myocardium

Arrhythmogenic Potential: Quantitative VT Induction Comparison with Milrinone and Enoximone

In porcine myocardium using local intramyocardial infusion, the maximal frequency of ventricular tachycardia (VT) induction was quantified for three PDE3 inhibitors. Piroximone induced VT in 50% of trials, positioning it between milrinone (57%, highest arrhythmogenicity) and enoximone (13%, lowest) [1]. The order of potency was milrinone = piroximone » enoximone at 5 × 10⁻⁴ M concentration [1].

Cardiac electrophysiology Arrhythmia research Drug safety profiling

Tissue-Specific PDE3 Isozyme Selectivity: Ventricular vs. Sinoatrial Node Discrimination

In canine cardiac PDE fractionation studies, piroximone selectively inhibited cGMP-inhibited PDE (CGI-PDE) from ventricular tissue while showing poor activity against both CGI-PDE and rolipram-inhibited PDE (ROI-PDE) from sinoatrial node-enriched fractions. In contrast, milrinone inhibited CGI-PDEs and ROI-PDEs from both ventricular and sinoatrial tissues without tissue discrimination [1].

Phosphodiesterase enzymology Cardiac tissue selectivity Chronotropic vs. inotropic dissociation

Acute Hemodynamic Profile vs. Dobutamine: Cardiac Index Increase and Pulmonary Wedge Pressure Reduction

In a crossover comparison of eight patients with severe congestive heart failure, piroximone (1.25-1.75 mg/kg IV) increased cardiac index by 75% (from 1.96 to 3.41 L/min/m²) and decreased systemic vascular resistance by 41%. Dobutamine (15 μg/kg/min) produced a comparable 100% increase in cardiac index but resulted in significantly less reduction in pulmonary wedge pressure (-21% vs. -41% with piroximone; p < 0.05). Unlike piroximone, dobutamine significantly increased heart rate (+22%; p < 0.05) and heart rate-blood pressure product (+30%; p < 0.01) [1].

Heart failure hemodynamics Inodilator therapy Clinical cardiovascular pharmacology

Platelet Aggregation Inhibition: Synergistic Effect with Prostacyclin Analog Iloprost

In vitro, piroximone inhibited ADP-induced platelet aggregation with an IC₅₀ of 67 ± 43 μM. In anesthetized rats, a 2 mg/kg IV bolus of piroximone produced 50% inhibition of collagen-induced platelet aggregation. Co-incubation of piroximone with the adenylate cyclase activator iloprost resulted in significant synergistic enhancement of the antiaggregatory effect [1].

Platelet pharmacology Antiaggregatory agents cAMP signaling

Evidence-Backed Application Scenarios for Piroximone in Cardiovascular Research


Cardiac PDE3 Isozyme Selectivity Studies Requiring Ventricular-Specific Inhibition

Piroximone is uniquely suited for experimental protocols investigating compartment-specific cAMP signaling in cardiac tissue. As demonstrated by Muller et al. (1989), piroximone selectively inhibits ventricular CGI-PDE while sparing sinoatrial PDE isoforms—a tissue discrimination profile not shared by milrinone, which inhibits PDE isoforms across both ventricular and sinoatrial tissues [4]. This property enables researchers to dissect the differential contributions of ventricular vs. sinoatrial PDE3 pools to cardiac function, making piroximone a valuable pharmacological tool for studies examining the dissociation of inotropic and chronotropic responses.

Preclinical Heart Failure Models Requiring Preload Reduction Without Chronotropic Stimulation

In experimental heart failure protocols where increased heart rate or myocardial oxygen demand would confound results, piroximone offers a hemodynamically favorable alternative to dobutamine. Direct comparative data show piroximone achieves substantial pulmonary wedge pressure reduction (-41% vs. -21% with dobutamine) and cardiac index improvement (+75%) without the significant heart rate elevation (+22%) and increased rate-pressure product (+30%) observed with dobutamine [4]. This profile is particularly relevant for chronic heart failure models where heart rate is a key determinant of disease progression or where myocardial oxygen consumption must be controlled.

PDE3 Inhibitor Class Profiling with Intermediate Arrhythmogenic Risk

For studies comparing the arrhythmogenic potential of PDE3 inhibitors as a class, piroximone serves as a critical intermediate comparator. With a VT induction frequency of 50% in porcine myocardium, piroximone occupies the middle ground between milrinone (57%, highest) and enoximone (13%, lowest) [4]. This graded risk profile enables dose-response or comparative arrhythmia studies requiring a PDE3 inhibitor with intermediate proarrhythmic liability, facilitating the investigation of structure-arrhythmogenicity relationships within this pharmacological class.

Human Atrial Tissue Studies Requiring Submaximal PDE3-Mediated Inotropic Response

In human atrial appendage tissue preparations, piroximone produces lower maximum inotropic effect and higher EC₅₀ than milrinone [4], making it appropriate for experiments where a PDE3 inhibitor with lower efficacy ceiling is desired. This property allows researchers to investigate concentration-response relationships across a broader dynamic range, to study partial PDE3 inhibition scenarios, or to serve as an intermediate-efficacy comparator when evaluating novel inotropic agents in human cardiac tissue models.

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